2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide
Description
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, dichloroanilino moiety, and dimethoxyphenyl acetamide
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-30-18-8-9-20(21(13-18)31-2)25-22(27)14-26(17-11-15(23)10-16(24)12-17)32(28,29)19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXKPLIBAQSWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.
Preparation of the Dichloroanilino Intermediate: The next step involves the chlorination of aniline to produce 3,5-dichloroaniline. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with 3,5-dichloroaniline to form N-(benzenesulfonyl)-3,5-dichloroaniline. This reaction is typically carried out in an organic solvent such as dichloromethane.
Formation of the Final Compound: The final step involves the reaction of N-(benzenesulfonyl)-3,5-dichloroaniline with 2,4-dimethoxyphenyl acetamide in the presence of a base such as sodium hydride. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The dichloroanilino and dimethoxyphenyl moieties contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
- N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both benzenesulfonyl and dichloroanilino groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
